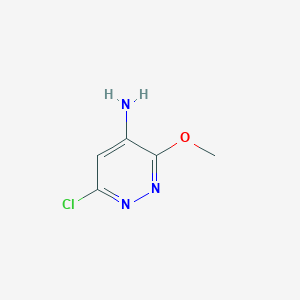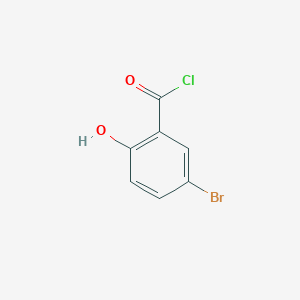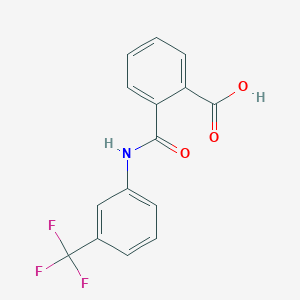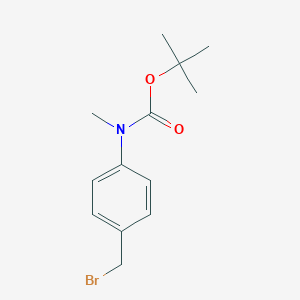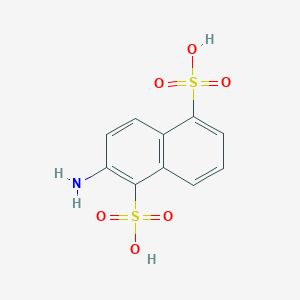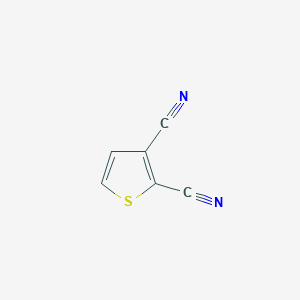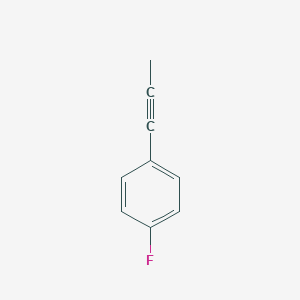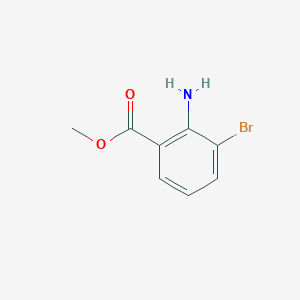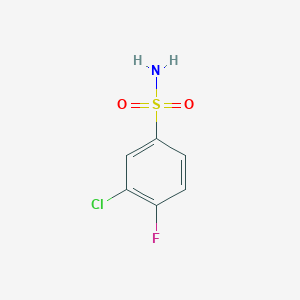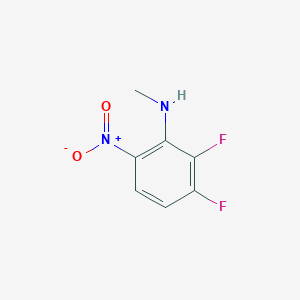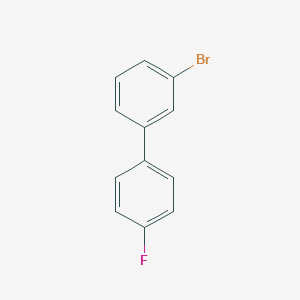
1-Bromo-3-(4-chlorophenyl)propan-2-one
Descripción general
Descripción
“1-Bromo-3-(4-chlorophenyl)propan-2-one” is a chemical compound with the CAS Number: 103557-35-3 . It has a molecular weight of 247.52 . The IUPAC name for this compound is 1-bromo-3-(4-chlorophenyl)acetone .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(4-chlorophenyl)propan-2-one” is 1S/C9H8BrClO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Bromo-3-(4-chlorophenyl)propan-2-one” is a powder . It has a molecular weight of 247.52 . The compound is stored at temperatures below -10°C .Aplicaciones Científicas De Investigación
Pesticide Synthesis
Scientific Field
Organic Chemistry, specifically pesticide synthesis .
Application Summary
The compound “1-Bromo-3-(4-chlorophenyl)propan-2-one” is a key intermediate for the synthesis of a commonly used pesticide, chlorfenapyr . Chlorfenapyr is an aryl pyrrole insecticide and acaricide with low toxicity .
Methods of Application
The specific methods of application or experimental procedures for synthesizing chlorfenapyr from “1-Bromo-3-(4-chlorophenyl)propan-2-one” are not provided in the source. However, the synthesis of chlorfenapyr generally involves various organic reactions, including bromination and chlorination .
Results or Outcomes
The outcome of this application is the production of chlorfenapyr, a pesticide with low toxicity. This has significant implications for pest control, particularly in agriculture .
Intermediate in Organic Synthesis
Scientific Field
Application Summary
“1-Bromo-3-(4-chlorophenyl)propan-2-one” is used as an important intermediate in organic synthesis . It is used in the synthesis of raw materials and intermediates in various fields, including agrochemicals, pharmaceuticals, and dyestuffs .
Methods of Application
The specific methods of application or experimental procedures for using “1-Bromo-3-(4-chlorophenyl)propan-2-one” as an intermediate in organic synthesis are not provided in the source. However, it is likely used in various organic reactions, depending on the specific synthesis pathway .
Results or Outcomes
The outcome of this application is the production of various compounds in the fields of agrochemicals, pharmaceuticals, and dyestuffs. This has broad implications for these industries .
Synthesis of Bupropion Hydrochloride
Scientific Field
Application Summary
“1-Bromo-3-(4-chlorophenyl)propan-2-one” can be used as a precursor in the synthesis of Bupropion Hydrochloride . Bupropion Hydrochloride is an antidepressant medication that affects chemicals within the brain that nerves use to send messages to each other .
Methods of Application
The specific methods of application or experimental procedures for synthesizing Bupropion Hydrochloride from “1-Bromo-3-(4-chlorophenyl)propan-2-one” are not provided in the source . However, the synthesis of Bupropion Hydrochloride generally involves various organic reactions .
Results or Outcomes
The outcome of this application is the production of Bupropion Hydrochloride, an antidepressant medication. This has significant implications for the treatment of depression .
Synthesis of Aryl Pyrrole Compounds
Application Summary
“1-Bromo-3-(4-chlorophenyl)propan-2-one” can be used as a precursor in the synthesis of aryl pyrrole compounds . Aryl pyrrole compounds are a class of organic compounds that contain a pyrrole ring substituted with an aryl group . They have a wide range of applications in the field of medicinal chemistry .
Methods of Application
The specific methods of application or experimental procedures for synthesizing aryl pyrrole compounds from “1-Bromo-3-(4-chlorophenyl)propan-2-one” are not provided in the source . However, the synthesis of aryl pyrrole compounds generally involves various organic reactions .
Results or Outcomes
The outcome of this application is the production of aryl pyrrole compounds. These compounds have significant implications in the field of medicinal chemistry due to their diverse biological activities .
Synthesis of Dyes
Scientific Field
Application Summary
“1-Bromo-3-(4-chlorophenyl)propan-2-one” can be used as a precursor in the synthesis of dyes . Dyes are substances that impart color to a material. The color is produced due to the selective absorption and reflection of light waves .
Methods of Application
The specific methods of application or experimental procedures for synthesizing dyes from “1-Bromo-3-(4-chlorophenyl)propan-2-one” are not provided in the source . However, the synthesis of dyes generally involves various organic reactions .
Results or Outcomes
The outcome of this application is the production of dyes. These dyes can be used in various industries such as textiles, plastics, food, and cosmetics .
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-3-(4-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUIQHUZOIOCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(4-chlorophenyl)propan-2-one | |
CAS RN |
103557-35-3 | |
| Record name | 1-bromo-3-(4-chlorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)
